1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol
Overview
Description
1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol is a diglyceride ester of gamma-aminobutyric acid (GABA). This compound has been studied for its potential therapeutic applications, particularly in the field of parasitology, due to its filaricidal activity .
Preparation Methods
The synthesis of 1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol involves the esterification of gamma-aminobutyric acid with 1,3-dipalmitoylglycerol. The reaction typically requires the use of a suitable catalyst and specific reaction conditions to ensure the formation of the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying esterification reactions and the behavior of diglyceride esters.
Biology: The compound’s interaction with biological membranes and its role in cellular processes are of interest.
Medicine: Its filaricidal activity makes it a potential candidate for treating parasitic infections.
Mechanism of Action
The mechanism of action of 1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol involves its interaction with the GABAergic system. The compound acts as an agonist at GABA receptors, leading to the inhibition of neurotransmission in parasitic organisms. This results in paralysis and eventual death of the parasites . The molecular targets include GABA receptors, and the pathways involved are related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol can be compared with other GABA derivatives and diglyceride esters:
Progabide: Another GABA derivative with similar filaricidal activity but different pharmacokinetic properties.
1,3-Dipalmitoylglycerol ester of chlorambucil: A lymphotropic agent with antineoplastic activity.
The uniqueness of this compound lies in its specific esterification with gamma-aminobutyric acid, which enhances its biological activity compared to other similar compounds.
Properties
IUPAC Name |
[2-(4-aminobutanoyloxy)-3-hexadecanoyloxypropyl] hexadecanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75NO6.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-37(41)44-34-36(46-39(43)32-29-33-40)35-45-38(42)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h36H,3-35,40H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBXSKHLULBYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923663 | |
Record name | 2-[(4-Aminobutanoyl)oxy]propane-1,3-diyl dihexadecanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121067-20-7 | |
Record name | 1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-Aminobutanoyl)oxy]propane-1,3-diyl dihexadecanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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